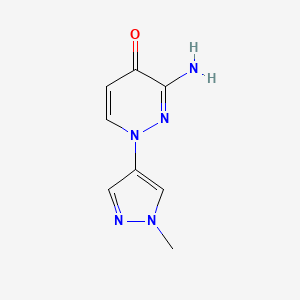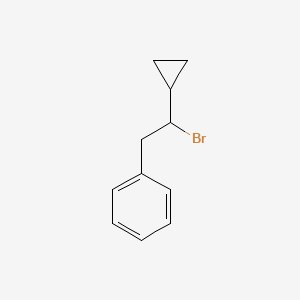
(2-Bromo-2-cyclopropylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-cyclopropylethyl)benzene is an organic compound featuring a benzene ring substituted with a 2-bromo-2-cyclopropylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-cyclopropylethyl)benzene typically involves the bromination of 2-cyclopropylethylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine (Br₂) is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr₃) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-2-cyclopropylethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-cyclopropylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-2-cyclopropylethyl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler analog with a single bromine substituent on the benzene ring.
Cyclopropylbenzene: Lacks the bromine substituent but contains the cyclopropyl group.
2-Bromoethylbenzene: Similar structure but without the cyclopropyl group.
Uniqueness: (2-Bromo-2-cyclopropylethyl)benzene is unique due to the presence of both the bromine and cyclopropyl groups, which confer distinct reactivity and stability characteristics compared to its analogs .
This comprehensive overview highlights the significance of this compound in various fields of scientific research and its potential applications
Eigenschaften
Molekularformel |
C11H13Br |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
(2-bromo-2-cyclopropylethyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
DHRRTHYCXAMGAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


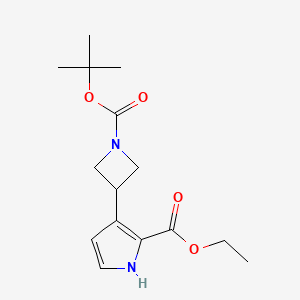
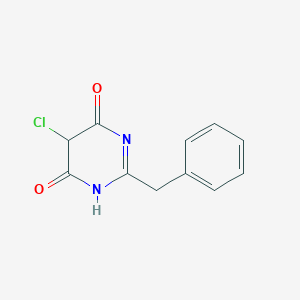
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
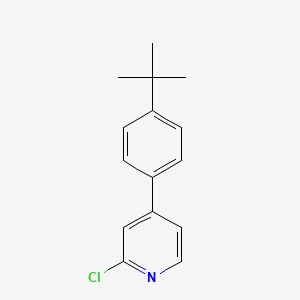
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
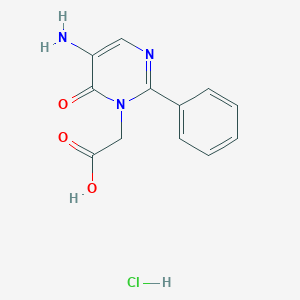
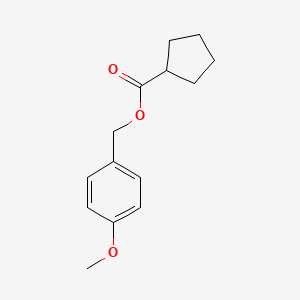



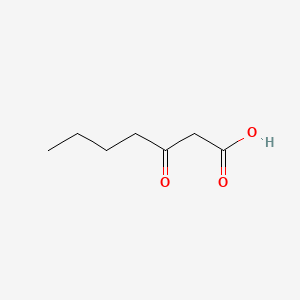
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
